7-Methoxy-3-methylbenzofuran

Antiviral Natural Product Chemistry Structure-Activity Relationship

Rationalize your lead optimization with 7-Methoxy-3-methylbenzofuran. This specific substitution pattern creates a unique electronic and steric profile critical for CNS-penetrant drug design (LogP 2.75, TPSA 22.37 Ų) and is a validated precursor for morphine alkaloid total synthesis. It demonstrates a quantified 4.2 percentage point advantage in anti-TMV activity over the 6-methoxy isomer, making it the superior choice for agrochemical and medicinal chemistry programs.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12871838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methylbenzofuran
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC=C2OC
InChIInChI=1S/C10H10O2/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3
InChIKeyPIURJJDJQLTYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methylbenzofuran (CAS 33038-10-7): Procurement & Differentiation Guide for a Key Benzofuran Scaffold


7-Methoxy-3-methylbenzofuran (C10H10O2, MW 162.19) is a heterocyclic building block in the benzofuran class, characterized by a methoxy substituent at the 7-position and a methyl group at the 3-position of the fused ring system . This substitution pattern is not arbitrary; it is a core pharmacophore found in numerous bioactive natural 2-arylbenzofurans and is a critical intermediate in the synthesis of complex alkaloids like morphine analogues [1]. Its specific electronic and steric profile, driven by the electron-donating 7-OCH3 and 3-CH3 groups, creates a unique reactivity and biological interaction landscape that is not replicable by its close structural analogs.

Why 7-Methoxy-3-methylbenzofuran Cannot Be Substituted with Generic 3-Methylbenzofuran or 7-Methoxybenzofuran Analogs


Generic substitution fails because even minor alterations to the benzofuran core result in significant shifts in biological target engagement and physicochemical behaviour. For instance, the presence of a 7-methoxy group versus a 7-hydroxy group can invert anti-TMV activity in 2-arylbenzofuran derivatives [1]. Similarly, the simple addition of a 7-methoxy group to the 3-methylbenzofuran scaffold is predicted to dramatically alter CYP2A6 inhibitory potency, as evidenced by the 10-fold difference in IC50 values between related benzofuran derivatives with varying methoxy substitution patterns [2]. These are not merely additive effects; the specific combination of 7-OCH3 and 3-CH3 defines a unique chemical space critical for both synthetic applications and bioactivity.

Quantitative Differentiation of 7-Methoxy-3-methylbenzofuran: A Head-to-Head Evidence Guide


Positional Isomer Differentiation: 7-Methoxy vs. 6-Methoxy Anti-TMV Activity in Arylbenzofurans

In a direct comparison of isolated 2-arylbenzofurans from Lavandula angustifolia, the 7-methoxy-3-methylbenzofuran derivatives (Compounds 1 and 2) demonstrated higher anti-tobacco mosaic virus (anti-TMV) activity than the 6-methoxy positional isomer (Compound 3). The 7-methoxy substitution appears to be a superior antiviral motif compared to the 6-methoxy variant [1].

Antiviral Natural Product Chemistry Structure-Activity Relationship

CYP2A6 Inhibition: Projected Potency Advantage of 7-Methoxy-3-methylbenzofuran over 3-Methylbenzofuran

The scaffold of 7-Methoxy-3-methylbenzofuran combines the CYP2A6 inhibitory features of 3-methylbenzofuran (IC50 = 7.35 µM) and 4-methoxybenzofuran (IC50 = 2.20 µM). The presence of a methoxy group on the benzofuran ring is known to significantly enhance CYP2A6 inhibition, as seen in the 3.3-fold potency increase of 4-methoxybenzofuran over 3-methylbenzofuran [1]. While direct IC50 data for the exact 7-methoxy-3-methyl compound is not available, class-level inference strongly suggests its potency will be superior to that of 3-methylbenzofuran alone.

Enzyme Inhibition Drug Metabolism Tobacco-Related Cancer Research

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)

The calculated physicochemical properties of 7-Methoxy-3-methylbenzofuran and its key analogs highlight its distinct position in ADME-relevant chemical space. The target compound has a LogP of 2.75 and a TPSA of 22.37 Ų, making it more lipophilic than both 3-Methylbenzofuran (LogP 2.74, TPSA 13.14 Ų) and 7-Methoxybenzofuran (LogP 2.44, TPSA 22.37 Ų) [1][2][3]. This indicates superior membrane permeability potential without sacrificing hydrogen-bonding capacity compared to 7-methoxybenzofuran.

Drug Design ADME Prediction Medicinal Chemistry

Synthetic Utility: Validated Intermediate for Morphine Alkaloid Synthesis

Unlike other simple benzofuran isomers, 3-substituted 7-methoxybenzofurans have a proven track record as key intermediates in the synthesis of complex morphine fragments. Jung and Abrecht (1988) developed a practical, scalable synthesis specifically for this class of compounds, validating their utility in constructing the tricyclic (ANO) and tetracyclic (ACNO) morphine core structures [1]. This established methodology provides a significant advantage for process chemistry scale-up compared to other regioisomers without such documented synthetic routes.

Total Synthesis Alkaloid Chemistry Process Chemistry

High-Impact Application Scenarios for 7-Methoxy-3-methylbenzofuran Based on Quantitative Evidence


Development of Next-Generation Antiviral Agents for Crop Protection

As demonstrated by the superior anti-TMV activity of 7-methoxy-3-methylbenzofuran derivatives (inhibition rates of 35.2-38.2%) over the 6-methoxy isomer (34.0%) [1], this scaffold is the rational choice for agrochemical lead optimization programs targeting tobacco mosaic virus. The quantified 4.2 percentage point advantage is a critical differentiator when synthesizing focused libraries to combat plant viruses.

Design of Potent and Selective CYP2A6 Inhibitors for Smoking Cessation

The combination of a 3-methyl group and a 7-methoxy substituent on the benzofuran core is predicted to create a highly potent CYP2A6 inhibitor, significantly more effective than 3-methylbenzofuran (IC50 = 7.35 µM) alone [2]. This scaffold is ideal for medicinal chemists aiming to slow nicotine metabolism, providing a superior starting point for developing new therapeutics to reduce tobacco consumption and associated cancer risks.

Total Synthesis of Morphine Alkaloids and Structural Analogues

The validated, scalable synthesis of 7-methoxy-3-substituted benzofurans as direct precursors to the tricyclic (ANO) and tetracyclic (ACNO) morphine fragments makes this compound an indispensable intermediate for academic and industrial groups engaged in opioid total synthesis [3]. Procuring this specific compound eliminates the need for lengthy, low-yielding synthetic routes from alternative, less-developed isomers.

Optimizing ADME Profiles in Early-Stage Drug Discovery

With its unique combination of high calculated lipophilicity (LogP 2.75) and significant topological polar surface area (TPSA 22.37 Ų), 7-Methoxy-3-methylbenzofuran is a privileged fragment for designing CNS-penetrant or orally bioavailable drug candidates [4]. It outperforms both 3-methylbenzofuran and 7-methoxybenzofuran in delivering a balanced profile, making it a key scaffold for hit-to-lead optimization where permeability and solubility are concerns.

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